molecular formula C23H14ClFN2O2 B610726 SBI-0640756 CAS No. 1821280-29-8

SBI-0640756

Cat. No.: B610726
CAS No.: 1821280-29-8
M. Wt: 404.82
InChI Key: VVWGPQZBDQVQRC-RMKNXTFCSA-N
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Description

  • Mechanism of Action

    Target of Action

    SBI-0640756, also known as SBI-756, is a first-in-class inhibitor that primarily targets eukaryotic Initiation Factor 4G1 (eIF4G1) . eIF4G1 is a critical component of the eIF4F complex, which plays a crucial role in the initiation of cap-dependent mRNA translation .

    Mode of Action

    This compound disrupts the eIF4F complex by inhibiting eIF4G1 . This disruption occurs independently of mTOR, a kinase involved in cell growth and proliferation . By targeting eIF4G1, this compound prevents the assembly of the eIF4F complex, thereby inhibiting cap-dependent mRNA translation .

    Biochemical Pathways

    The inhibition of eIF4G1 and the subsequent disruption of the eIF4F complex by this compound affects several biochemical pathways. It suppresses AKT, NF-κB, and AKT/mTORC1 activity, which are critical for cell survival and proliferation . Furthermore, this compound selectively reduces the translation of mRNAs encoding ribosomal proteins and translation factors, leading to a reduction in protein synthesis rates in sensitive cells .

    Result of Action

    This compound has been shown to potently inhibit the growth of BRAF-resistant and BRAF-independent melanomas, including NRAS- and NF1-mutant melanomas . It also exhibits low toxicity against non-transformed fibroblasts . In vivo studies have shown that this compound can delay tumor onset and reduce tumor incidence .

    Action Environment

    It’s worth noting that the effectiveness of this compound may be influenced by the genetic makeup of the cells, as mutations in melanoma cells affecting dna damage and cell-cycle regulatory pathways can confer drug resistance .

    Safety and Hazards

    SBI-0640756 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

    Future Directions

    SBI-0640756 has shown promise in preclinical studies for its antitumor effects in various cancers . It has been found to inhibit the growth of NRAS, BRAF, and NF1-mutant melanomas in vitro and delayed the onset and reduced the incidence of Nras/Ink4a melanomas in vivo . Furthermore, combining this compound and a BRAF inhibitor attenuated the formation of BRAF inhibitor-resistant human tumors . These findings provide a rationale for further evaluation of its antitumor effects in other cancers .

    Biochemical Analysis

    Biochemical Properties

    SBI-0640756 plays a crucial role in biochemical reactions by inhibiting eIF4G1, a key component of the eIF4F complex. This inhibition disrupts the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This compound interacts with several biomolecules, including eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, this compound prevents the association of eIF4E with eIF4G1, thereby disrupting the formation of the eIF4F complex .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It inhibits the growth of BRAF-resistant and BRAF-independent melanomas by disrupting the eIF4F complex. Additionally, this compound suppresses AKT and NF-κB signaling pathways, which are crucial for cell survival and proliferation. This compound also affects gene expression by inducing DNA damage and altering cell-cycle regulatory factors .

    Molecular Mechanism

    The molecular mechanism of this compound involves the inhibition of eIF4G1, which disrupts the eIF4F complex assembly. This disruption prevents the initiation of cap-dependent translation, leading to reduced protein synthesis. This compound also suppresses AKT and NF-κB signaling pathways, further inhibiting cell growth and survival. The compound’s ability to induce DNA damage and alter cell-cycle regulatory factors contributes to its antitumor effects .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on eIF4G1 over extended periods. Long-term studies have shown that this compound can delay tumor onset and reduce tumor incidence in genetic models. Additionally, the compound’s effects on cellular function, such as DNA damage and cell-cycle regulation, persist over time .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delays tumor onset and reduces tumor incidence. Higher doses may lead to toxic or adverse effects. For instance, a dosage of 0.5 mg/kg administered intraperitoneally delays tumor onset, while a dosage of 1 mg/kg administered twice per week in combination with a BRAF inhibitor potently suppresses tumor growth without resuming tumor growth in immunodeficient mice .

    Metabolic Pathways

    This compound is involved in metabolic pathways that include interactions with eIF4G1, AKT, and NF-κB. By inhibiting eIF4G1, the compound disrupts the eIF4F complex, leading to reduced protein synthesis. This inhibition also affects metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

    Transport and Distribution

    This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s water solubility facilitates its distribution within the cellular environment. Additionally, this compound’s ability to disrupt the eIF4F complex affects its localization and accumulation within cells .

    Subcellular Localization

    The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with eIF4G1 to disrupt the eIF4F complex. This localization is crucial for the compound’s activity and function, as it allows this compound to effectively inhibit cap-dependent translation. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its inhibitory effects .

    Preparation Methods

      Synthetic Routes: Detailed synthetic routes for SBI-0640756 are not widely available in the literature.

      Reaction Conditions: Specific reaction conditions for its synthesis remain proprietary.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactions: SBI-0640756 does not undergo extensive chemical transformations in the literature.

      Common Reagents:

      Major Products: The major products formed during its synthesis have not been explicitly reported.

  • Scientific Research Applications

      Cancer Research: SBI-0640756 has been extensively studied in melanoma models.

      Other Fields: While melanoma research dominates, further applications are still emerging.

  • Comparison with Similar Compounds

      Uniqueness: SBI-0640756’s uniqueness lies in its specific targeting of eIF4G1.

      Similar Compounds: Unfortunately, detailed comparisons with similar compounds are scarce.

    Properties

    IUPAC Name

    6-chloro-3-[(E)-3-(5-fluoropyridin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H14ClFN2O2/c24-16-7-8-19-18(11-16)21(15-4-2-1-3-5-15)22(23(29)27-19)20(28)9-6-14-10-17(25)13-26-12-14/h1-13H,(H,27,29)/b9-6+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VVWGPQZBDQVQRC-RMKNXTFCSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC(=CN=C4)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=CC(=CN=C4)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H14ClFN2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    404.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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